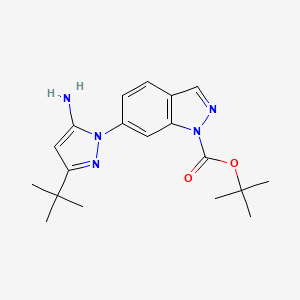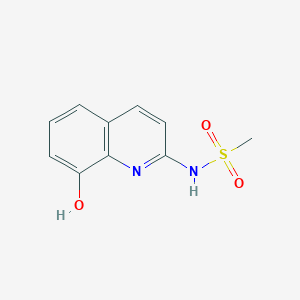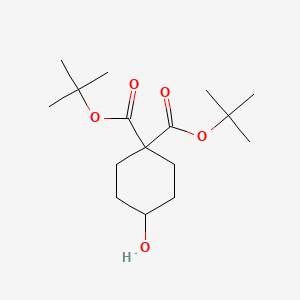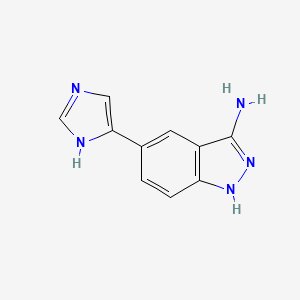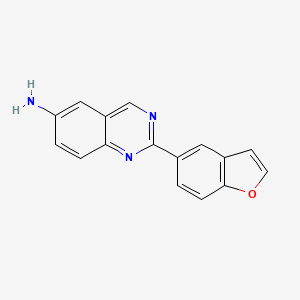
2-(1-Benzofuran-5-yl)quinazolin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Benzofuran-5-yl)quinazolin-6-amine is a heterocyclic compound that combines the structural features of benzofuran and quinazoline. Benzofuran is known for its wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Quinazoline derivatives are also significant in medicinal chemistry due to their diverse pharmacological activities . The combination of these two moieties in a single compound offers potential for various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzofuran-5-yl)quinazolin-6-amine typically involves the construction of the benzofuran and quinazoline rings followed by their coupling. One common method is the cyclization of appropriate precursors under specific conditions. For instance, benzofuran can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing complex polycyclic benzofuran compounds . Quinazoline derivatives can be synthesized via the Michael addition of anthranilamide to a ketoalkyne, followed by intramolecular cyclization .
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic routes for higher yields and purity. Microwave-assisted synthesis (MWI) has been employed to obtain benzofuran derivatives efficiently . This method reduces reaction times and improves yields, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
2-(1-Benzofuran-5-yl)quinazolin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the quinazoline ring, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the benzofuran or quinazoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while nucleophilic substitution can involve reagents like sodium methoxide (NaOCH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield benzofuran-2-carboxylic acid, while reduction of the quinazoline ring can produce dihydroquinazoline derivatives.
科学的研究の応用
2-(1-Benzofuran-5-yl)quinazolin-6-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound can be used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Medicine: Due to its potential antimicrobial and anticancer properties, it is investigated for drug development
Industry: The compound’s unique structural features make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(1-Benzofuran-5-yl)quinazolin-6-amine involves its interaction with specific molecular targets. For instance, benzofuran derivatives have been shown to inhibit enzymes involved in microbial resistance, while quinazoline derivatives can inhibit tyrosine kinases, which are crucial in cancer cell proliferation . The compound’s effects are mediated through binding to these targets, leading to the disruption of essential biological pathways.
類似化合物との比較
Similar Compounds
Benzofuran Derivatives: Compounds like psoralen and angelicin, which are used in the treatment of skin diseases.
Quinazoline Derivatives: Compounds such as gefitinib and erlotinib, which are used as anticancer agents.
Uniqueness
2-(1-Benzofuran-5-yl)quinazolin-6-amine is unique due to the combination of benzofuran and quinazoline moieties, which endows it with a broad spectrum of biological activities. This dual functionality makes it a promising candidate for developing new therapeutic agents with enhanced efficacy and reduced side effects.
特性
分子式 |
C16H11N3O |
|---|---|
分子量 |
261.28 g/mol |
IUPAC名 |
2-(1-benzofuran-5-yl)quinazolin-6-amine |
InChI |
InChI=1S/C16H11N3O/c17-13-2-3-14-12(8-13)9-18-16(19-14)11-1-4-15-10(7-11)5-6-20-15/h1-9H,17H2 |
InChIキー |
YFNJRFRROOLASK-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CO2)C=C1C3=NC=C4C=C(C=CC4=N3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


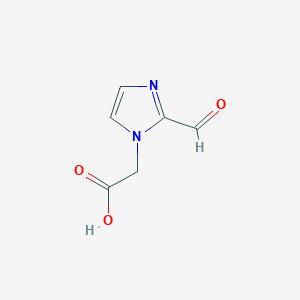
![B-[5-chloro-2-[(diethylamino)carbonyl]phenyl]Boronic acid](/img/structure/B13880529.png)

![Acetic acid;2-[(2-amino-4-methylpentanoyl)amino]-4-methylpentanoic acid](/img/structure/B13880545.png)
![Ethyl 4-[cyclopropyl(2-hydroxyethyl)amino]-4-oxobutanoate](/img/structure/B13880548.png)
![2-Phenyl-1H-imidazo[4,5-d]pyridazine](/img/structure/B13880558.png)
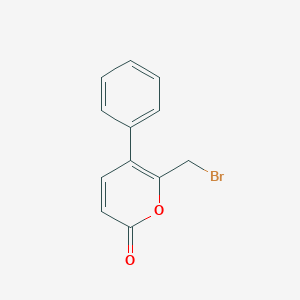
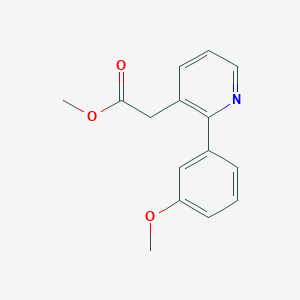
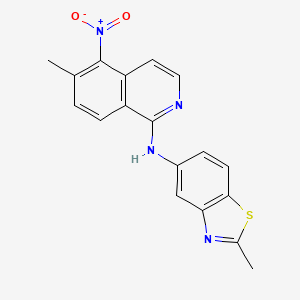
![Methyl 2-(6-bromopyrido[3,4-b]indol-9-yl)benzoate](/img/structure/B13880577.png)
